molecular formula C16H23N5OS B5449334 2-({5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

2-({5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B5449334
M. Wt: 333.5 g/mol
InChI Key: PJVCKJNDRGBEFS-UHFFFAOYSA-N
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Description

2-({5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a triazole ring, a diethylamino group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The diethylamino group is introduced via nucleophilic substitution reactions, while the sulfanylacetamide moiety is attached through thiol-ene click chemistry or similar methods .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-({5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The diethylamino group may enhance the compound’s ability to penetrate cell membranes, while the sulfanylacetamide moiety can interact with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • N-{5-(Diethylamino)-2-[(2,4-dinitrophenyl)diazenyl]phenyl}acetamide
  • N-[4-(diethylamino)phenyl]-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

2-({5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring and the sulfanylacetamide moiety makes it particularly versatile for various applications .

Properties

IUPAC Name

2-[[5-[4-(diethylamino)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5OS/c1-4-20(5-2)13-9-7-12(8-10-13)15-18-19-16(21(15)6-3)23-11-14(17)22/h7-10H,4-6,11H2,1-3H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVCKJNDRGBEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)C2=CC=C(C=C2)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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